2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold fused with a piperazine moiety. Its structure includes:
- 4-Methyl substituent at position 4, enhancing steric stability.
- Thiophen-2-yl group at position 7, contributing to π-π stacking interactions in receptor binding.
- Diphenylmethyl-piperazine at position 2, a bulky hydrophobic group that modulates pharmacokinetic properties like membrane permeability and metabolic resistance.
Properties
Molecular Formula |
C30H30N4OS |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C30H30N4OS/c1-21-28-25(19-24(20-26(28)35)27-13-8-18-36-27)32-30(31-21)34-16-14-33(15-17-34)29(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-13,18,24,29H,14-17,19-20H2,1H3 |
InChI Key |
PBXMFCZHJCDAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC(CC2=O)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of diphenylmethyl chloride with piperazine to form 4-(diphenylmethyl)piperazine.
Formation of the Quinazolinone Core: The next step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone to form the quinazolinone core.
Coupling of the Piperazine and Quinazolinone Units: The final step involves the coupling of the 4-(diphenylmethyl)piperazine with the quinazolinone core in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substitutions on the piperazine ring (position 2) and the aryl/heteroaryl group at position 7. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison
Key Research Findings
Piperazine Substitutions: Diphenylmethyl (target compound): Imparts high lipophilicity, likely improving blood-brain barrier penetration but increasing metabolic oxidation risks . Pyridinyl : Enhances basicity and hydrogen-bonding capacity, favoring interactions with charged receptor residues.
Position 7 Modifications :
- Thiophen-2-yl (target compound): Sulfur’s electron-rich nature facilitates π-orbital interactions, critical for affinity in serotonin/dopamine receptors .
- Phenyl : Simpler hydrophobic interactions but lacks sulfur’s electronic effects.
- 2,4-Dimethoxyphenyl : Electron-donating methoxy groups improve solubility but may sterically hinder binding.
Trade-offs in Design :
- Bulkier groups (e.g., diphenylmethyl) improve target engagement but may compromise solubility and synthetic yield .
- Thiophene vs. phenyl at position 7: Thiophene’s lower aromaticity may reduce binding stability but increase selectivity .
Notes
- Contradictions in Evidence : While diphenylmethyl analogs are associated with high lipophilicity , benzodioxolylmethyl derivatives () suggest a trend toward balancing polarity for optimized ADME properties.
- Gaps in Data: Limited information on the target compound’s exact bioactivity; inferences are drawn from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
